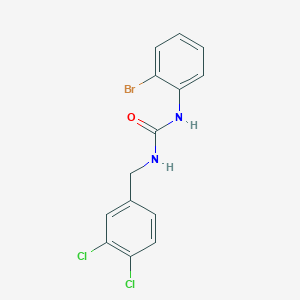
4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide
Vue d'ensemble
Description
4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide, also known as DMTCP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMTCP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it an interesting subject of study for researchers.
Mécanisme D'action
The exact mechanism of action of 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide is not fully understood, but it is believed to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibiting its activity can lead to changes in gene expression patterns. This may explain some of the observed effects of 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide on cancer cells and neurons.
Biochemical and Physiological Effects
4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis. 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide has also been shown to increase the levels of acetylated histones, which may contribute to its anti-cancer effects. In neurons, 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide has been shown to protect against oxidative stress and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. It is also relatively stable and can be stored for long periods of time. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several potential future directions for research on 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide and its potential applications in medicine.
Conclusion
In conclusion, 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide is a small molecule that has gained attention in scientific research due to its potential applications in the field of medicine. It has been shown to have anti-cancer and neuroprotective properties, and may have applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells in vitro. 4,5-dimethyl-N-4-pyridinyl-3-thiophenecarboxamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
4,5-dimethyl-N-pyridin-4-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-9(2)16-7-11(8)12(15)14-10-3-5-13-6-4-10/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZZKFMXMVJQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B4671093.png)
![propyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4671094.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4671102.png)



![2-[(4-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4671123.png)



![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide](/img/structure/B4671181.png)
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4671183.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4671193.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4671194.png)